![molecular formula C19H29NO5 B14318577 8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate CAS No. 112900-77-3](/img/structure/B14318577.png)
8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate is a complex organic compound with a variety of applications in scientific research. This compound features a unique structure that includes a tert-butylamino group, a hydroxypropoxy group, and a tetrahydronaphthalenyl acetate moiety. Its molecular formula is C18H27NO4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate involves multiple steps. One common method starts with the preparation of the intermediate 3-hydroxy-1,2,3,4-tetrahydronaphthalene. This intermediate is then reacted with tert-butylamine and 2,3-epoxypropyl acetate under controlled conditions to yield the final product. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The tert-butylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and are conducted under an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce tetrahydronaphthalenes with modified functional groups .
Wissenschaftliche Forschungsanwendungen
8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate involves its interaction with specific molecular targets. The compound is known to bind to beta-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the relaxation of smooth muscle tissues, particularly in the respiratory system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salbutamol: A bronchodilator with a similar structure, used to treat asthma and other respiratory conditions.
Terbutaline: Another bronchodilator with a tert-butylamino group, used for similar therapeutic purposes.
Adrenaline: A naturally occurring hormone with a similar mechanism of action, used in emergency medicine.
Uniqueness
8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of functional groups allows for targeted interactions with beta-adrenergic receptors, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
112900-77-3 |
|---|---|
Molekularformel |
C19H29NO5 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
[8-[3-(tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl] acetate |
InChI |
InChI=1S/C19H29NO5/c1-12(21)25-18-9-15-13(8-16(18)23)6-5-7-17(15)24-11-14(22)10-20-19(2,3)4/h5-7,14,16,18,20,22-23H,8-11H2,1-4H3 |
InChI-Schlüssel |
VQOPIKNSECMOAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC2=C(CC1O)C=CC=C2OCC(CNC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14318499.png)
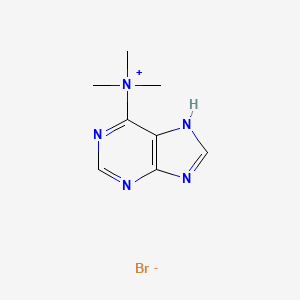
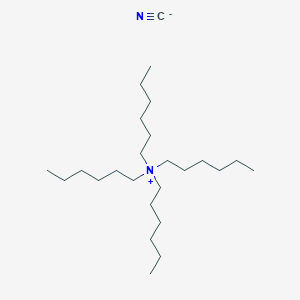
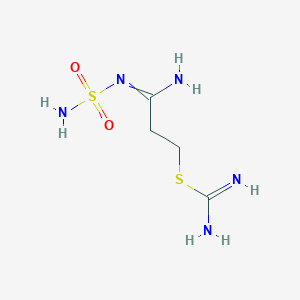



![10-(3-aminopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride](/img/structure/B14318537.png)
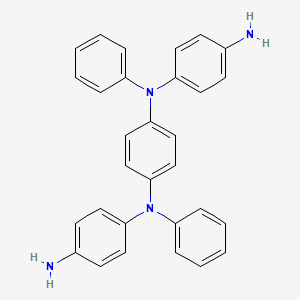
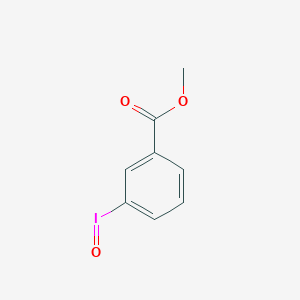
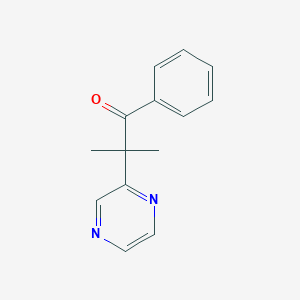
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
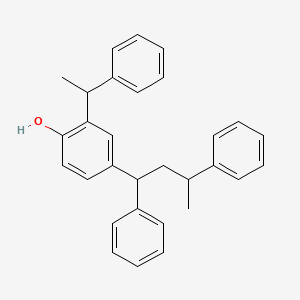
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)
